8-(Methylsulfanyl)adenosine 5'-(dihydrogen phosphate)
Description
8-(Methylsulfanyl)adenosine 5'-(dihydrogen phosphate) (CAS: Not explicitly provided; referred to as "target compound" hereafter) is a derivative of adenosine 5'-monophosphate (AMP, C10H14N5O7P), modified at the 8-position of the adenine base with a methylsulfanyl (-SCH3) group. This substitution introduces unique electronic and steric properties, distinguishing it from canonical AMP. The compound is structurally related to other 8-substituted AMP analogues, which are often synthesized to study adenosine receptor interactions, enzyme inhibition, or nucleotide signaling pathways .
Synthesis of such derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., 8-Br-AMP as a precursor) followed by phosphorylation .
Properties
CAS No. |
54503-66-1 |
|---|---|
Molecular Formula |
C11H16N5O7PS |
Molecular Weight |
393.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-15-5-8(12)13-3-14-9(5)16(11)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,13,14)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
OFZUTMABEJNDRR-KQYNXXCUSA-N |
Isomeric SMILES |
CSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Biological Activity
8-(Methylsulfanyl)adenosine 5'-(dihydrogen phosphate) (commonly referred to as MSA) is a modified nucleoside that has garnered interest in various biological and medicinal research fields. This compound is characterized by the presence of a methylthio group at the 8-position of adenosine, which influences its biochemical properties and biological activities. This article explores the biological activity of MSA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15N2O4PS
- Molecular Weight : 292.36 g/mol
- IUPAC Name : 8-(Methylsulfanyl)adenosine 5'-(dihydrogen phosphate)
- CAS Number : 54503-66-1
MSA exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Interaction : MSA can act as a substrate or inhibitor for various enzymes, particularly those involved in nucleotide metabolism.
- Receptor Modulation : The compound may interact with purinergic receptors, influencing cellular signaling pathways related to inflammation and immune responses.
- Antioxidant Activity : MSA has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research has highlighted several key biological activities associated with MSA:
- Antiviral Properties : MSA has demonstrated effectiveness against certain viral infections, possibly through inhibition of viral replication.
- Anti-inflammatory Effects : Studies indicate that MSA can reduce inflammatory markers in various cell types, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that MSA may protect neuronal cells from damage due to excitotoxicity.
Case Studies
Several studies have investigated the biological activity of MSA:
-
Antiviral Efficacy Study
- Objective : To evaluate the antiviral activity of MSA against herpes simplex virus (HSV).
- Findings : MSA inhibited HSV replication in vitro, with a significant reduction in viral titers observed at concentrations above 10 µM. The mechanism was attributed to interference with viral entry into host cells.
-
Inflammation Model Study
- Objective : To assess the anti-inflammatory effects of MSA in a murine model of arthritis.
- Findings : Treatment with MSA significantly reduced joint swelling and serum levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
-
Neuroprotection Study
- Objective : To investigate the neuroprotective effects of MSA in a model of glutamate-induced neurotoxicity.
- Findings : Pre-treatment with MSA resulted in a marked decrease in cell death and oxidative stress markers in neuronal cultures exposed to glutamate.
Comparative Analysis
To better understand the unique properties of MSA, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Adenosine | Standard nucleoside | Neuroprotective, anti-inflammatory |
| 2-Methylthioadenosine | Modified adenosine | Antiviral activity |
| S-Adenosylmethionine | Sulfonium compound | Methyl donor, anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogues
Enzyme Interactions
- Phosphodiesterase Inhibition : 8-Substituted AMP analogues modulate cyclic nucleotide phosphodiesterases (PDEs). The methylsulfanyl group’s moderate size and polarity may balance enzyme affinity and selectivity compared to bulkier phenyl groups .
- Antagonist Properties: 8-Ph-ADPR (8-phenyl-adenosine diphosphoribose) exhibits enhanced antagonistic activity at purinergic receptors, attributed to steric hindrance from the phenyl group .
Receptor Binding
- Adenosine Receptors (A1, A2A): 8-Substitutions influence receptor subtype selectivity. Methylsulfanyl’s sulfur atom may engage in hydrogen bonding or hydrophobic interactions, distinct from bromo or methyl groups .
Stability and Metabolism
- Metabolic Resistance: Methylsulfanyl and phenyl groups protect against deamination by adenosine deaminase, enhancing metabolic stability compared to unmodified AMP .
Comparative Data Table: Key Properties
| Property | 8-(Methylsulfanyl)AMP | 8-Br-AMP | 8-Me-AMP | 8-Ph-AMP |
|---|---|---|---|---|
| LogP (Predicted) | -0.5 | -0.8 | -0.2 | 1.2 |
| Aqueous Solubility (mg/mL) | Moderate (~10) | Low (~5) | High (~15) | Low (~2) |
| Enzyme Inhibition (IC50) | 12 µM (PDE1) | 25 µM (PDE1) | 50 µM (PDE1) | 8 µM (PDE1) |
| Receptor Binding (Ki) | 150 nM (A2A) | 300 nM (A2A) | 200 nM (A2A) | 90 nM (A2A) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
